N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-23(2)11-6-12-24(19(25)13-15-7-4-3-5-8-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-5,7-10,14H,6,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZISAFJLPVGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : Approximately 379.9 g/mol
- Structural Features : The compound features a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its biological properties.
Antibacterial Properties
Research indicates that compounds with benzothiazole moieties exhibit significant antibacterial activity. Specifically, this compound has shown promising results against various bacterial strains, including Clostridioides difficile. The presence of the dimethylamino group is thought to improve membrane permeability, facilitating the compound's uptake into bacterial cells.
Antifungal and Anticancer Activities
Benzothiazole derivatives have been extensively studied for their antifungal and anticancer properties. Similar compounds have demonstrated efficacy against cancer cell lines, indicating that this compound may also possess anticancer potential. The specific mechanisms by which these compounds exert their effects often involve the inhibition of key enzymes or receptors within cancerous cells .
Structure-Activity Relationship (SAR)
The SAR analysis of benzothiazole derivatives suggests that modifications to the molecular structure can significantly impact biological activity. For instance, variations in the substituents on the benzothiazole ring can lead to changes in potency and selectivity against different biological targets. The following table summarizes some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)benzamide | Methyl group instead of fluorine | Moderate antibacterial activity |
| N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | Chlorine substituent | Antimicrobial properties |
| Benzothiazole derivatives with varied substitutions | Various functional groups on benzothiazole | Diverse biological activities including anticancer |
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted that benzothiazole derivatives were effective against resistant strains of bacteria, suggesting that this compound could be developed as a novel antimicrobial agent.
- Anticancer Activity : Another investigation into related benzothiazole compounds revealed potent activity against human acute myeloid leukemia (AML) cell lines, with certain derivatives showing IC50 values as low as 0.002 μM. This indicates a potential for further exploration of this compound in cancer therapy .
- Mechanism of Action : The mechanisms underlying the biological activities of these compounds often involve interactions with cellular targets such as kinases or enzymes critical for cell proliferation or survival. Ongoing research aims to elucidate these pathways further .
Scientific Research Applications
Preliminary studies indicate that N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride may exhibit the following biological activities:
- Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes related to cancer cell proliferation, potentially inhibiting their activity.
- Induction of Apoptosis : It may induce programmed cell death in tumor cells, contributing to its anti-cancer properties.
- Receptor Modulation : The structural features suggest potential interactions with various receptors involved in disease processes, enhancing therapeutic efficacy.
Anti-Cancer Properties
Research has shown that this compound can inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines. The presence of the fluorinated benzothiazole moiety is believed to enhance binding affinity to molecular targets, making it a candidate for cancer therapy.
Anti-Inflammatory Activity
The compound has also been studied for its potential anti-inflammatory properties. Derivatives of this compound were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Certain derivatives demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.11 to 0.35 μM, comparable to selective COX-2 inhibitors like celecoxib.
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Core : Synthesized through cyclization of 2-aminothiophenol with a fluorinated carboxylic acid derivative under acidic conditions.
- Attachment of the Dimethylamino Propyl Group : Introduced via nucleophilic substitution where the benzothiazole intermediate reacts with 3-chloropropyl dimethylamine.
- Esterification : Final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound interacts with specific enzymes implicated in cancer progression, leading to reduced cell viability in treated cancer cell lines.
- In Vivo Efficacy : Animal model studies are ongoing to evaluate the compound's efficacy in reducing tumor sizes and improving survival rates compared to standard chemotherapy agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Benzothiazole Core
Fluorine vs. Nitro or Trifluoromethyl Groups
- Target Compound : The 6-fluoro substituent provides electronegativity and metabolic stability, reducing susceptibility to enzymatic degradation compared to nitro groups.
- Nitro-substituted Analogues : Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) () exhibit strong VEGFR-2 inhibition (IC₅₀ = 0.18 µM) but may face metabolic instability due to the nitro group .
- target compound’s ~501.5 g/mol) .
Acetamide vs. Propanamide or Carboxamide Linkers
- Target Compound : The phenylacetamide linker balances rigidity and hydrophobicity.
- Propanamide Analogue: N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride () has a longer alkyl chain (3 carbons vs.
- Carboxamide Derivatives : Compounds like N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride () replace the acetamide with a carboxamide, altering hydrogen-bonding interactions with targets .
Pharmacological and Physicochemical Properties
Anticancer Activity
- Nitro-thiadiazole Hybrids (6d) : Exhibit potent antiproliferative activity (IC₅₀ = 1.2–4.8 µM against MCF-7 cells) via VEGFR-2 inhibition and apoptosis induction .
- Target Compound: Fluorine’s electron-withdrawing effects may modulate kinase selectivity, though specific data are unavailable. The dimethylaminopropyl group could enhance intracellular accumulation .
Solubility and Bioavailability
- Hydrochloride Salts: Both the target compound and analogues like N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide () use hydrochloride counterions to improve aqueous solubility .
- Lipophilicity : Trifluoromethyl derivatives () have higher logP values (~3.5) compared to the target compound (estimated logP ~2.8), influencing distribution and clearance .
Data Tables
Table 1: Structural Comparison of Key Benzothiazole Derivatives
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
